molecular formula C5H12ClNO B3105184 (1R,3R)-3-aminocyclopentanol hydrochloride CAS No. 1523541-74-3

(1R,3R)-3-aminocyclopentanol hydrochloride

Cat. No.: B3105184
CAS No.: 1523541-74-3
M. Wt: 137.61
InChI Key: SGKRJNWIEGYWGE-TYSVMGFPSA-N
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Description

(1R,3R)-3-Aminocyclopentanol hydrochloride is a chiral compound with the molecular formula C5H11NO·HCl It is a derivative of cyclopentanol, where an amino group is attached to the third carbon atom in the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,3R)-3-aminocyclopentanol hydrochloride typically involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This reaction builds two chiral centers in the target product. The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine . The reaction conditions are mild, and the process is suitable for large-scale industrial production due to its high atom economy and low production costs .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Aminocyclopentanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form cyclopentylamines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of cyclopentylamines.

    Substitution: Formation of halogenated or alkylated cyclopentanol derivatives.

Scientific Research Applications

(1R,3R)-3-Aminocyclopentanol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3R)-3-aminocyclopentanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-Aminocyclopentanol: A stereoisomer with different spatial arrangement of atoms.

    Cyclopentanol: The parent compound without the amino group.

    Cyclopentylamine: A derivative with an amino group but lacking the hydroxyl group.

Uniqueness

(1R,3R)-3-Aminocyclopentanol hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its dual functional groups (amino and hydroxyl) allow for diverse chemical modifications and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

(1R,3R)-3-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRJNWIEGYWGE-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124555-33-5
Record name rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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